molecular formula C50H75O10P B13422518 [3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate

[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate

Cat. No.: B13422518
M. Wt: 867.1 g/mol
InChI Key: HGGJAMUISAMIBQ-VTOPYHBRSA-N
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Description

The compound “[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate” is a complex molecule that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the esterification of docosahexaenoic acid (DHA) with glycerol derivatives. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where DHA and glycerol derivatives are mixed in the presence of a catalyst. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The double bonds in the DHA moiety can be oxidized to form epoxides or hydroxylated products.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form different esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated phospholipids.

    Substitution: Various esters and ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study the behavior of phospholipids in different environments. It helps in understanding the interactions between lipids and other biomolecules.

Biology

In biological research, it is used to study cell membrane dynamics and the role of phospholipids in cellular processes such as signaling and transport.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation due to its DHA content.

Industry

In the industrial sector, it is used in the formulation of nutritional supplements and functional foods due to its health benefits.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. The DHA moiety is known to interact with various signaling pathways, modulating inflammatory responses and neuronal function.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: Another phospholipid with choline as the head group.

    Phosphatidylethanolamine: Similar structure but with ethanolamine as the head group.

    Phosphatidylserine: Contains serine as the head group.

Uniqueness

The uniqueness of “[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate” lies in its high DHA content, which imparts unique biological properties such as anti-inflammatory and neuroprotective effects.

Properties

Molecular Formula

C50H75O10P

Molecular Weight

867.1 g/mol

IUPAC Name

[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C50H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-43-47(51)45-59-61(55,56)60-46-48(52)44-58-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,47-48,51-52H,3-4,9-10,15-16,21-22,27-28,33-34,39-46H2,1-2H3,(H,55,56)/b7-5+,8-6+,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-

InChI Key

HGGJAMUISAMIBQ-VTOPYHBRSA-N

Isomeric SMILES

CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(O)COP(=O)(OCC(O)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C/CC)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O)O

Origin of Product

United States

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